molecular formula C23H12OS B037145 14h-Anthra[2,1,9-mna]thioxanthen-14-one CAS No. 16294-75-0

14h-Anthra[2,1,9-mna]thioxanthen-14-one

Cat. No.: B037145
CAS No.: 16294-75-0
M. Wt: 336.4 g/mol
InChI Key: NVNWZZLOQBHTCW-UHFFFAOYSA-N
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Description

14h-Anthra[2,1,9-mna]thioxanthen-14-one is a chemical compound with the molecular formula C23H12OS and a molecular weight of 336.41 g/mol It is known for its unique structure, which includes an anthraquinone moiety fused with a thioxanthene ring system

Mechanism of Action

Target of Action

It is known that this compound is used in coloring various materials such as polystyrene, abs resin, polymethylmethacrylate, resin, estron, unplasticized pvc, and other plastics . It is also used in coloring estron, caprone, and terylene . Therefore, it can be inferred that the compound interacts with these materials to impart color.

Result of Action

The primary result of the action of 14h-Anthra[2,1,9-mna]thioxanthen-14-one is the imparting of color to various materials. This is achieved through the compound’s interaction with these materials, either by adhering to their surface or integrating into their structure .

Preparation Methods

The synthesis of 14h-Anthra[2,1,9-mna]thioxanthen-14-one involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic route typically involves the use of anthraquinone derivatives and thioxanthene intermediates. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the cyclization process .

In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

14h-Anthra[2,1,9-mna]thioxanthen-14-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.

    Substitution: Substitution reactions, such as halogenation or nitration, can occur at specific positions on the aromatic rings. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

14h-Anthra[2,1,9-mna]thioxanthen-14-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, this compound is explored for its therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.

    Industry: The compound is used in the production of dyes and pigments.

Comparison with Similar Compounds

14h-Anthra[2,1,9-mna]thioxanthen-14-one can be compared with other similar compounds, such as:

    Thioxanthone: This compound shares a similar thioxanthene ring system but lacks the anthraquinone moiety. It is used in photoinitiators and dyes.

    Anthraquinone: This compound contains the anthraquinone moiety but lacks the thioxanthene ring system. It is widely used in the production of dyes and pigments.

    Benzoxanthene: This compound has a similar fused ring system but with different substituents. It is studied for its potential biological activities.

The uniqueness of this compound lies in its combined anthraquinone and thioxanthene structures, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

8-thiahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12OS/c24-23-17-7-2-1-5-13(17)15-11-12-20-22-16(9-10-18(23)21(15)22)14-6-3-4-8-19(14)25-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNWZZLOQBHTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=C(C=CC(=C35)C2=O)C6=CC=CC=C6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066032
Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16294-75-0
Record name Solvent Orange 63
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16294-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14H-Anthra(2,1,9-mna)thioxanthen-14-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016294750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14H-anthra[2,1,9-mna]thioxanthen-14-one
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